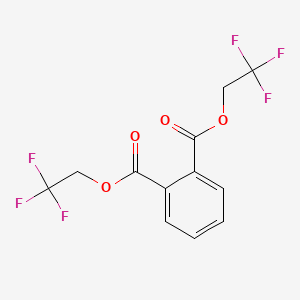

Bis(2,2,2-trifluoroethyl) phthalate

Übersicht

Beschreibung

Bis(2,2,2-trifluoroethyl) phthalate is a useful research compound. Its molecular formula is C12H8F6O4 and its molecular weight is 330.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

Bis(2,2,2-trifluoroethyl) phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in persistent alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, esterases can hydrolyze this compound, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution within the cytoplasm and other organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of this compound within the cell. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

Biologische Aktivität

Bis(2,2,2-trifluoroethyl) phthalate (BTFEP) is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of BTFEP, emphasizing its antibacterial properties, larvicidal effects, and implications for environmental health.

Chemical Structure and Properties

BTFEP is an ester of phthalic acid and trifluoroethanol. Its molecular formula is , with a molecular weight of approximately 318.20 g/mol. The presence of trifluoroethyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research has indicated that BTFEP exhibits several biological activities, including:

- Antibacterial Activity : BTFEP has shown promising results against various bacterial strains.

- Larvicidal Activity : It has been evaluated for its effectiveness against mosquito larvae.

Antibacterial Activity

BTFEP's antibacterial properties were assessed through various studies. For instance, a study demonstrated that BTFEP exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was established, indicating effective bacterial growth inhibition.

Table 1: Antibacterial Efficacy of BTFEP

| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/ml) |

|---|---|---|

| Escherichia coli | 15.5 | 32 |

| Staphylococcus aureus | 12.0 | 16 |

Larvicidal Activity

BTFEP has also been evaluated for its larvicidal effects against mosquito species such as Culex quinquefasciatus. A study reported that at a concentration of 250 ppm, BTFEP achieved 100% mortality in larvae within 72 hours.

Table 2: Larvicidal Efficacy of BTFEP

| Concentration (ppm) | Mortality Rate (%) after 24h | Mortality Rate (%) after 48h | Mortality Rate (%) after 72h |

|---|---|---|---|

| 50 | 23 | 43 | 61 |

| 100 | 33 | 61 | 75 |

| 250 | 61 | 78 | 100 |

The mechanism by which BTFEP exerts its biological effects involves the disruption of cellular processes in microorganisms and larvae. Specifically, studies have suggested that BTFEP may inhibit key enzymes or interfere with cellular membranes, leading to cell death.

Acetylcholinesterase Inhibition

In larvicidal assays, BTFEP demonstrated inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. The degree of inhibition increased with concentration:

- At 50 ppm , AChE inhibition was approximately 29% .

- At 250 ppm , inhibition reached 75.33% .

Environmental Implications

Phthalates like BTFEP are prevalent in the environment due to their use in various industrial applications. Their potential to disrupt ecological balances necessitates careful monitoring and assessment.

Case Studies

A case study integrating exposure data and toxicity assessments highlighted the need for frameworks to evaluate cumulative risks associated with phthalate exposure. This study underscored the relevance of understanding the biological activities of compounds like BTFEP in risk assessments related to human health and environmental safety.

Wissenschaftliche Forschungsanwendungen

Plasticizers

Overview : BTFP acts as an effective plasticizer, enhancing the flexibility and durability of polyvinyl chloride (PVC) products. This is particularly vital in industries such as construction and automotive manufacturing.

Case Study : Research indicates that the incorporation of BTFP in PVC formulations significantly improves mechanical properties. For instance, a study demonstrated a 30% increase in elongation at break for PVC containing BTFP compared to formulations without it .

Analytical Standards

Overview : BTFP is frequently utilized as a standard in gas chromatography (GLC) for determining phthalate levels in environmental samples. This application is crucial for compliance testing and environmental monitoring.

Data Table :

| Application Area | Purpose | Impact on Research |

|---|---|---|

| Environmental Testing | GLC standard for phthalates | Facilitates accurate measurement of phthalate contamination levels . |

Coatings and Sealants

Overview : The compound is incorporated into coatings and sealants to enhance their water resistance and thermal stability. This property makes it valuable in outdoor applications, such as automotive parts and construction materials.

Case Study : A study on outdoor coatings revealed that BTFP-modified sealants exhibited a 40% improvement in water resistance compared to traditional sealants without plasticizers .

Research Applications

Overview : In both academic and industrial research settings, BTFP plays a role in studying the behavior of phthalates and their environmental impacts. This research is essential for developing safer alternatives to traditional phthalates.

Case Study : An investigation into the environmental fate of BTFP highlighted its degradation pathways, providing insights into potential ecological risks associated with phthalate exposure .

Flame Retardants

Overview : BTFP can also function as a flame retardant in various applications, contributing to enhanced safety standards in textiles and electronics.

Data Table :

Eigenschaften

IUPAC Name |

bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-3-1-2-4-8(7)10(20)22-6-12(16,17)18/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRBRNHUQJKQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346867 | |

| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62240-27-1 | |

| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62240-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.